

An In-Depth Technical Guide to 3-(Bromomethyl)pyridine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridine

Cat. No.: B1585428

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Introduction

3-(Bromomethyl)pyridine is a pivotal heterocyclic building block in modern organic and medicinal chemistry. As a derivative of pyridine, a core structure in numerous natural products and pharmaceuticals, this reagent serves as a versatile electrophile for introducing the pyridin-3-ylmethyl moiety into a wide array of molecular scaffolds.^[1] Its utility is primarily derived from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, making it an indispensable tool for researchers in drug discovery and materials science. This guide provides a comprehensive overview of **3-(Bromomethyl)pyridine**, focusing on its chemical properties, reactivity, applications, and essential safety protocols for its handling and use. While the free base is known, it is most commonly supplied and utilized as its more stable hydrobromide salt, which will be the primary focus of this document.

Identification and Physicochemical Properties

3-(Bromomethyl)pyridine is typically handled as its hydrobromide salt to enhance stability and shelf-life. The salt form mitigates the lachrymatory and reactive nature of the free base. It is crucial for researchers to distinguish between the free base and the hydrobromide salt, as their molecular weights and physical properties differ significantly.

Property	3-(Bromomethyl)pyridine Hydrobromide	3-(Bromomethyl)pyridine (Free Base)
CAS Number	4916-55-6[2]	10489-05-1 (less common)
Molecular Formula	C ₆ H ₆ BrN · HBr[2]	C ₆ H ₆ BrN[3]
Molecular Weight	252.93 g/mol [2]	172.02 g/mol [3]
Appearance	White to brown crystalline solid or powder[4]	Not typically isolated as a stable solid
Melting Point	150-155 °C (lit.)[5]	Not applicable
Boiling Point	Decomposes	265.2 °C at 760 mmHg (Predicted)
Solubility	Soluble in polar solvents like DMF, DMSO; partially soluble in water.	Soluble in common organic solvents.
SMILES String	Br[H].BrCc1ccnc1[5]	C1=CC(=CN=C1)CBr
InChI Key	FNHPUOJKUXFUKN-UHFFFAOYSA-N[5]	KHCXGFNZRXOND-UHFFFAOYSA-N

Synthesis and Reactivity

Synthesis: The synthesis of **3-(bromomethyl)pyridine** hydrobromide typically starts from a more readily available precursor like 3-picoline (3-methylpyridine) or 3-pyridinemethanol. A common laboratory-scale synthesis involves the radical bromination of 3-picoline using N-bromosuccinimide (NBS) and a radical initiator like AIBN. An alternative route involves the treatment of 3-pyridinemethanol with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A published method for a related compound, 5-methyl-**3-(bromomethyl)pyridine** hydrobromide, involves the treatment of the corresponding alcohol with hydrogen bromide in xylene, with azeotropic removal of water to drive the reaction to completion.[6]

Reactivity: The primary utility of **3-(bromomethyl)pyridine** stems from its reactivity as an alkylating agent. The carbon atom of the bromomethyl group is highly electrophilic, making it

susceptible to attack by a wide range of nucleophiles. This SN2-type reaction is the cornerstone of its application in synthesis.

Common nucleophiles that react with **3-(bromomethyl)pyridine** include:

- O-Nucleophiles: Alcohols and phenols, typically in the presence of a mild base, to form pyridylmethyl ethers.^{[1][7]}
- N-Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles like imidazoles and pyrazoles, to form N-substituted pyridylmethyl derivatives.^{[8][9]}
- S-Nucleophiles: Thiols and thiophenols to generate pyridylmethyl thioethers.
- C-Nucleophiles: Carbanions, such as those derived from malonates or other active methylene compounds, to form new carbon-carbon bonds.

The use of the hydrobromide salt requires the presence of a base to first neutralize the salt and liberate the reactive free base in situ. Typically, at least two equivalents of base are needed: one to neutralize the HBr salt and a second to deprotonate the nucleophile or scavenge the HBr generated during the alkylation reaction. Common bases for this purpose are mild, non-nucleophilic inorganic bases like potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3), often used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.

Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity to engage in π -stacking interactions make it a valuable component for modulating pharmacokinetic and pharmacodynamic properties. **3-(Bromomethyl)pyridine** provides a direct and efficient means to incorporate the pyridin-3-ylmethyl group, which can serve as a key pharmacophore or a versatile linker.

For instance, derivatives of **3-(bromomethyl)pyridine** are crucial intermediates in the synthesis of various therapeutic agents. A notable example is the synthesis of Rupatadine, an antihistamine, which utilizes 5-methyl-**3-(bromomethyl)pyridine** as a key intermediate.^[6] The ability to readily form ether and amine linkages allows for the rapid generation of compound libraries for lead optimization in drug discovery programs targeting a wide range of diseases.

Experimental Protocol: O-Alkylation of a Phenol

This section provides a representative, field-proven protocol for the O-alkylation of a phenol using **3-(bromomethyl)pyridine** hydrobromide. This procedure is based on standard Williamson ether synthesis conditions widely employed for similar alkylating agents.^{[10][11]}

Objective: To synthesize 3-((4-methoxyphenoxy)methyl)pyridine.

Reaction Scheme:

Materials:

- **3-(Bromomethyl)pyridine** hydrobromide (1.0 eq)
- 4-Methoxyphenol (1.05 eq)
- Anhydrous Potassium Carbonate (K_2CO_3 , powder) (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- Deionized Water
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

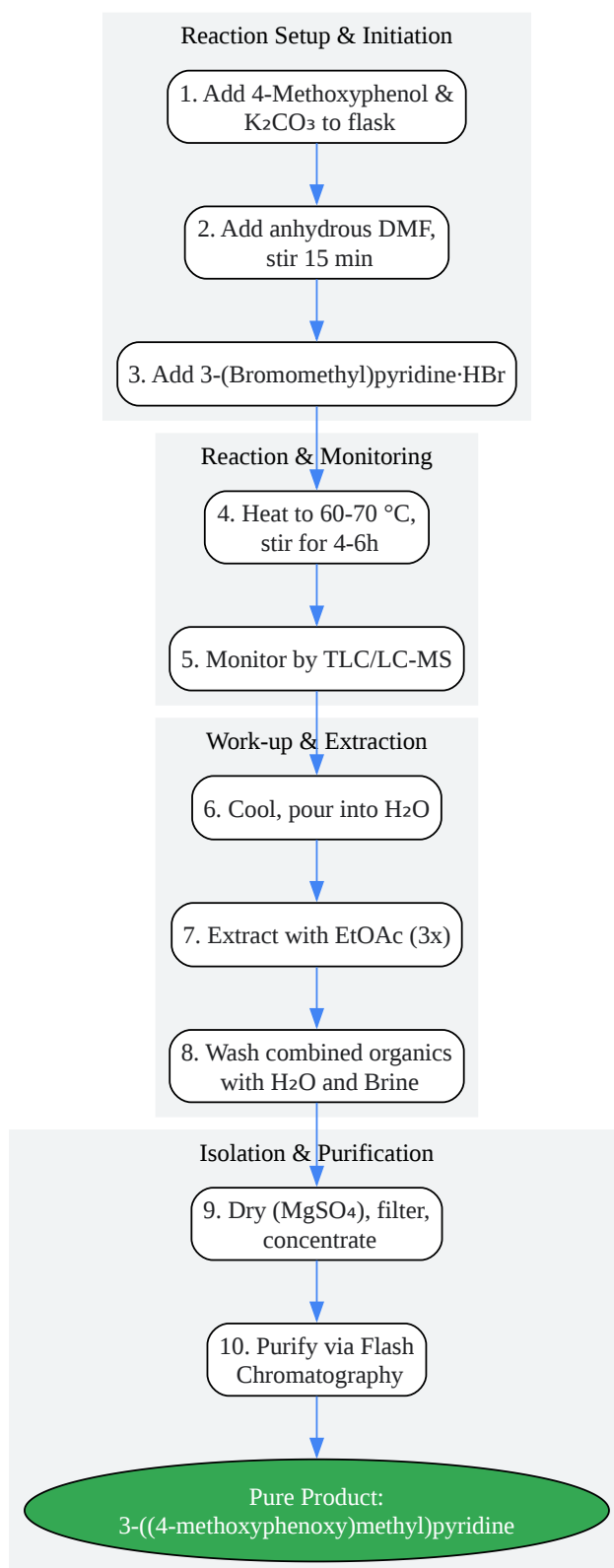
Procedure:

- **Reaction Setup:** To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.05 eq) and anhydrous potassium carbonate (2.5 eq).
- **Solvent Addition:** Add anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent) to the flask. Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the deprotonation of the phenol.

- Reagent Addition: Add **3-(bromomethyl)pyridine** hydrobromide (1.0 eq) to the suspension.
- Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
- Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).
- Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF).
- Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-((4-methoxyphenoxy)methyl)pyridine.

Causality and Self-Validation:

- Choice of Base (K_2CO_3): Potassium carbonate is a sufficiently strong base to deprotonate the phenol ($pK_a \approx 10$) and neutralize the HBr salt, but it is mild enough to prevent side reactions. Its insolubility in the organic phase during extraction simplifies the work-up.[\[10\]](#)[\[11\]](#)
- Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN_2 reaction by stabilizing the transition state without solvating the nucleophile excessively.[\[10\]](#)[\[11\]](#)
- Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture or oxygen, ensuring the integrity of the reagents.
- Aqueous Work-up: The extensive washing with water is critical for removing the high-boiling point DMF solvent, which is a common challenge in reactions of this type.



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Caption: Workflow for the O-alkylation of 4-methoxyphenol.

Safety, Handling, and Storage

3-(Bromomethyl)pyridine hydrobromide is a hazardous chemical and must be handled with appropriate safety precautions.

- **Hazard Classification:** It is classified as corrosive. It causes severe skin burns and eye damage (GHS05, H314).^[5] It may also be harmful if swallowed, in contact with skin, or if inhaled.
- **Personal Protective Equipment (PPE):** Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles and a face shield.^[5]
- **Handling:** Avoid creating dust. Do not breathe dust, fumes, or vapors. Ensure adequate ventilation. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored in a corrosives-compatible cabinet, away from incompatible materials such as strong oxidizing agents and strong bases.
- **First Aid:**
 - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
 - **Skin Contact:** Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
 - **Inhalation:** Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

3-(Bromomethyl)pyridine, particularly as its hydrobromide salt, is a potent and versatile reagent for the introduction of the pyridin-3-ylmethyl group. Its predictable reactivity in SN2

reactions with a variety of nucleophiles makes it a valuable tool in the synthesis of complex molecules, especially within the pharmaceutical industry. A thorough understanding of its properties, reactivity, and stringent adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

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